molecular formula C18H21NOS B4966822 N-(4-isopropylphenyl)-2-(phenylthio)propanamide

N-(4-isopropylphenyl)-2-(phenylthio)propanamide

Cat. No. B4966822
M. Wt: 299.4 g/mol
InChI Key: QLKNXKALCSUDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(phenylthio)propanamide, also known as IPP, is a chemical compound that has gained attention in the scientific community for its potential use in research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This compound has also been shown to inhibit the activity of HDACs, proteins that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-2-(phenylthio)propanamide has several advantages for use in lab experiments. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. However, there are also limitations to the use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in lab experiments. This compound has not been extensively studied in vivo and its safety and toxicity have not been fully evaluated.

Future Directions

There are several future directions for the study of N-(4-isopropylphenyl)-2-(phenylthio)propanamide. One direction is the further investigation of the mechanism of action of this compound. The exact mechanisms by which N-(4-isopropylphenyl)-2-(phenylthio)propanamide inhibits the activity of COX-2 and HDACs need to be further elucidated. Another direction is the evaluation of the safety and toxicity of this compound. The safety and toxicity of N-(4-isopropylphenyl)-2-(phenylthio)propanamide need to be fully evaluated before it can be considered for use in clinical trials. Finally, the potential use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in the treatment of other diseases and conditions should be explored.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been achieved through various methods. One method involves the reaction of 4-isopropylbenzaldehyde with phenylmagnesium bromide to form 4-isopropylphenylmagnesium bromide. This compound is then reacted with 2-chlorothiophene to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide. Another method involves the reaction of 4-isopropylbenzaldehyde with phenylacetic acid in the presence of thionyl chloride to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been studied for its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments.

properties

IUPAC Name

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNXKALCSUDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide

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